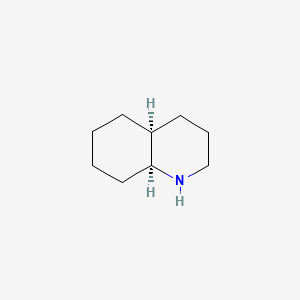

Rac-(4aR,8aR)-decahydroquinoline

描述

Significance of Decahydroquinoline (B1201275) Core Structures in Contemporary Chemistry

The decahydroquinoline framework is a recurring motif in a wide array of natural products and synthetic compounds, many of which exhibit significant biological activity. This structural unit is particularly prevalent in various alkaloids, which are naturally occurring nitrogen-containing compounds. For instance, the decahydroquinoline core is found in certain poison frog alkaloids. mdpi.com The specific spatial arrangement of atoms within the decahydroquinoline scaffold is crucial for its biological function, influencing how it interacts with biological targets such as receptors and enzymes.

The versatility of the decahydroquinoline core allows for the introduction of various substituents at different positions, leading to a diverse library of compounds with a range of pharmacological properties. This has made it an attractive target for synthetic chemists who aim to create novel therapeutic agents. The development of stereoselective methods to synthesize specific isomers of decahydroquinoline is an active area of research, as the biological activity of different stereoisomers can vary dramatically. acs.org

Principles of Racemic Mixtures and Stereochemical Nomenclature in Bicyclic Amines

Understanding the stereochemistry of bicyclic amines like decahydroquinoline is fundamental to appreciating their role in organic chemistry. The spatial arrangement of atoms, or stereoisomerism, can have a profound impact on a molecule's properties and biological activity.

Definition and Implications of the rac Prefix

The prefix rac-, an abbreviation for racemo-, denotes a racemic mixture . qmul.ac.ukiupac.org A racemic mixture is an equimolar (1:1) mixture of a pair of enantiomers. iupac.orgwikipedia.org Enantiomers are stereoisomers that are non-superimposable mirror images of each other. tru.ca A key characteristic of a racemic mixture is that it is optically inactive . wikipedia.orgmasterorganicchemistry.comnumberanalytics.com Although each enantiomer in the mixture rotates plane-polarized light to an equal but opposite degree, the net rotation for the racemic mixture is zero because the rotations cancel each other out. wikipedia.orgmasterorganicchemistry.com

The formation of racemic mixtures is common in chemical reactions where a new chiral center is created from achiral starting materials without the influence of a chiral catalyst or reagent. masterorganicchemistry.comsparknotes.com In the context of Rac-(4aR,8aR)-decahydroquinoline, the rac prefix signifies that the substance contains equal amounts of the (4aR,8aR)-decahydroquinoline enantiomer and its mirror image, (4aS,8aS)-decahydroquinoline.

Interpretation of (4aR,8aR) Absolute Configuration in Decahydroquinolines

The "(4aR,8aR)" designation describes the absolute configuration of the chiral centers in one of the enantiomers present in the racemic mixture. This nomenclature is based on the Cahn-Ingold-Prelog (CIP) priority rules, a system used to assign a stereochemical descriptor (R or S) to each stereocenter. tru.calibretexts.orgpressbooks.pub

In the decahydroquinoline ring system, the atoms at positions 4a and 8a are chiral centers. To assign the configuration:

The four groups attached to each chiral center are assigned priorities based on atomic number. libretexts.orgpressbooks.pub

The molecule is oriented so that the lowest priority group is pointing away from the viewer.

The direction from the highest priority group to the second, then to the third is observed. If this direction is clockwise, the configuration is designated 'R' (from the Latin rectus, meaning right). If it is counter-clockwise, it is designated 'S' (from the Latin sinister, meaning left). libretexts.orgpressbooks.pub

Therefore, in (4aR,8aR)-decahydroquinoline, both the chiral center at position 4a and the one at position 8a have an 'R' configuration. The other enantiomer in the racemic mixture would have the opposite configuration at both centers, (4aS,8aS).

Historical Context and Evolution of Research on Decahydroquinoline Stereoisomers

Research into decahydroquinoline and its stereoisomers has a long history, intertwined with the study of alkaloids and the development of stereoselective synthesis methods. Early work focused on the isolation and structural elucidation of naturally occurring decahydroquinoline-containing compounds. The determination of the relative and absolute stereochemistry of these molecules was a significant challenge that drove the development of new analytical techniques.

The advent of modern spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, has greatly facilitated the characterization of decahydroquinoline stereoisomers. These techniques allow for the precise determination of the three-dimensional structure of these molecules, which is essential for understanding their chemical and biological properties.

A major focus of more recent research has been the development of synthetic strategies to control the stereochemistry of the decahydroquinoline ring system. This includes the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions to selectively produce a desired stereoisomer. The ability to synthesize enantiomerically pure decahydroquinolines is crucial for the development of new drugs, as often only one enantiomer of a chiral drug is responsible for its therapeutic effects, while the other may be inactive or even harmful. numberanalytics.com

Overview of Research Trajectories for this compound

Current and future research involving this compound and its individual enantiomers is multifaceted. Key areas of investigation include:

Asymmetric Synthesis: Developing more efficient and highly stereoselective methods for the synthesis of each enantiomer of cis-decahydroquinoline (B84933). This includes the use of novel catalysts and synthetic pathways. acs.org

Medicinal Chemistry: Using the decahydroquinoline scaffold as a starting point for the design and synthesis of new therapeutic agents. This involves modifying the basic structure to optimize its interaction with specific biological targets. The diverse stereoisomers of decahydroquinoline serve as a rich source for generating molecular diversity.

Natural Product Synthesis: The total synthesis of complex natural products containing the decahydroquinoline core remains a significant challenge and a benchmark for the power of modern organic synthesis. mdpi.com

Materials Science: The rigid, bicyclic structure of decahydroquinoline makes it a potential component for the development of new materials with specific properties.

The continued exploration of the chemistry and biology of decahydroquinoline stereoisomers, including the racemic mixture this compound, promises to yield new discoveries and applications in a variety of scientific fields.

Structure

3D Structure

属性

分子式 |

C9H17N |

|---|---|

分子量 |

139.24 g/mol |

IUPAC 名称 |

(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline |

InChI |

InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9-/m0/s1 |

InChI 键 |

POTIYWUALSJREP-IUCAKERBSA-N |

手性 SMILES |

C1CC[C@H]2[C@@H](C1)CCCN2 |

规范 SMILES |

C1CCC2C(C1)CCCN2 |

产品来源 |

United States |

Advanced Synthetic Methodologies for Racemic and Enantiopure Decahydroquinoline Systems

Strategies for the Construction of the Decahydroquinoline (B1201275) Skeleton

The synthesis of the decahydroquinoline core relies on two primary strategic approaches: the formation of the heterocyclic ring through cyclization reactions and the saturation of the quinoline (B57606) aromatic system via reduction. These strategies offer a range of methods to access diverse substitution patterns and stereochemical outcomes.

Cyclization Reactions in Decahydroquinoline Scaffold Assembly

Cyclization reactions are a powerful tool for constructing the bicyclic framework of decahydroquinolines, often establishing multiple stereocenters in a single step.

Enantio- and Diastereoselective Cyclocondensation Approaches

A significant advancement in the synthesis of enantiopure decahydroquinolines involves the cyclocondensation of chiral building blocks. Research has demonstrated that the reaction of enantiopure amino alcohols, such as (R)-phenylglycinol or (1S,2R)-1-amino-2-indanol, with stereoisomeric mixtures of cyclohexanone-based δ-keto-acid or δ-keto-diacid derivatives can lead to the formation of enantiopure cis-decahydroquinolines. nih.gov These reactions proceed through enantio- and diastereoconvergent processes, which can involve dynamic kinetic resolution or the desymmetrization of enantiotopic groups, allowing for the generation of up to four stereocenters with well-defined configurations in a single synthetic step. nih.gov

This methodology provides efficient access to a variety of enantiopure 8- and 6,8-substituted cis-decahydroquinolines. nih.gov The stereochemical outcome of the cyclocondensation is a key aspect of these syntheses. nih.gov For instance, a practical synthetic route to enantiopure 6-substituted cis-decahydroquinolines has been developed starting from 4-substituted cyclohexanones, where a stereoselective cyclocondensation of an unsaturated δ-keto ester derivative with (R)-phenylglycinol is a crucial step. nih.gov

| Reactants | Chiral Auxiliary | Key Process | Product |

| Stereoisomeric mixtures of cyclohexanone-based δ-keto-acid/diacid derivatives | (R)-phenylglycinol or (1S,2R)-1-amino-2-indanol | Enantio- and diastereoconvergent cyclocondensation | Enantiopure 8- and 6,8-substituted cis-decahydroquinolines |

| 4-Substituted cyclohexanones | (R)-phenylglycinol | Stereoselective cyclocondensation | Enantiopure 6-substituted cis-decahydroquinolines |

Intramolecular Annulation Reactions

Intramolecular annulation reactions provide another effective strategy for the assembly of the decahydroquinoline scaffold. The Robinson annulation, a classic method for forming six-membered rings, has been adapted to create nitrogen-containing bicyclic systems. nih.govacs.org An aza-Robinson annulation strategy has been developed that utilizes a sodium ethoxide-catalyzed conjugate addition of cyclic imides to vinyl ketones. nih.govacs.org This is followed by a trifluoromethanesulfonic acid-mediated intramolecular aldol (B89426) condensation to yield densely functionalized fused bicyclic amides, which are precursors to decahydroquinoline derivatives. nih.govacs.org This two-step sequence offers a rapid route to core structures found in various alkaloids. nih.govacs.org

Furthermore, gold-catalyzed intramolecular cyclization reactions have emerged as a powerful tool in quinoline synthesis, which can subsequently be reduced to decahydroquinolines. rsc.org These reactions can involve various starting materials, such as azide-tethered alkynes. rsc.org

Reduction-Based Pathways to Saturated Quinoline Rings

The hydrogenation of quinoline and its derivatives is a direct and widely used method for the synthesis of decahydroquinolines.

Catalytic Hydrogenation of Quinoline Precursors

The catalytic hydrogenation of quinoline to produce decahydroquinoline is a well-studied process. ncl.res.in Various catalysts and reaction conditions have been explored to optimize this transformation. For example, using a 5% Palladium on alumina (B75360) (Pd/Al₂O₃) catalyst, the complete hydrogenation of quinoline to decahydroquinoline with a yield of over 99% has been achieved. ncl.res.in Optimal conditions for this reaction were found to be a hydrogen pressure of 50 bar and a temperature of 175°C in isopropyl alcohol as the solvent. ncl.res.in The reaction proceeds through tetrahydroquinoline intermediates. ncl.res.in

The stereoselectivity of the hydrogenation is a critical factor. The total synthesis of decahydroquinoline alkaloids such as ent-cis-195A has been accomplished, featuring a key hydrogenation step. mdpi.com In this synthesis, a precursor was hydrogenated using 20% Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) at 1 atm for 16 hours to yield the desired decahydroquinoline derivative. mdpi.com Electrochemical methods have also been developed for the hydrogenation of quinolines to tetrahydroquinoline derivatives, which could potentially be further reduced to decahydroquinolines. rsc.org

| Catalyst | Substrate | Conditions | Product | Yield |

| 5% Pd/Al₂O₃ | Quinoline | 50 bar H₂, 175°C, Isopropyl alcohol | Decahydroquinoline | >99% |

| 20% Pd(OH)₂/C | (2R,4aR,8aS)-7-Oxo-2-propyl-3,4,4a,7,8,8a-hexahydro-2H-quinoline-1-carboxylic acid methyl ester precursor | 1 atm H₂, 16 h, MeOH | (2R,4aR,5R,8aR)-5-Methyl-2-propyl-octahydro-quinoline-1-carboxylic acid methyl ester | 88% |

Reductive Amination Strategies

Reductive amination is a versatile method for forming amines from carbonyl compounds and can be applied to the synthesis of the decahydroquinoline ring system. jocpr.comjocpr.com This reaction typically involves the condensation of a carbonyl group with an amine to form an imine or enamine intermediate, which is then reduced in situ. masterorganicchemistry.com This approach can be designed to proceed in a single pot, streamlining the synthetic process. jocpr.comyoutube.com

Strategies for selective reductive amination include catalyst-controlled reactions, the use of chiral auxiliaries for asymmetric synthesis, and direct reductive amination, which avoids the isolation of the imine intermediate. jocpr.comjocpr.com A variety of reducing agents can be employed, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are known for their selectivity in reducing imines in the presence of other functional groups. masterorganicchemistry.com While direct application to the synthesis of rac-(4aR,8aR)-decahydroquinoline from a specific diketone precursor is a logical extension, detailed examples in the literature for this specific target are less common than for substituted derivatives. However, the general principles of reductive amination provide a clear pathway for the construction of the decahydroquinoline scaffold from appropriate acyclic or monocyclic precursors containing carbonyl and amino functionalities. jocpr.comjocpr.com

Asymmetric Synthesis of Enantiopure Decahydroquinolines from Racemic Precursors

The preparation of enantiomerically pure compounds from a racemic mixture is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the therapeutic efficacy and toxicity of a drug can be enantiomer-dependent. For the decahydroquinoline system, several strategies have been developed to isolate or convert a racemic precursor into a single enantiomer.

Resolution Techniques for Racemic Mixtures

Resolution techniques are methods used to separate a racemic mixture into its individual enantiomers. These methods can be broadly categorized into classical chemical methods and chromatographic separations.

Classical chiral resolution involves the conversion of a pair of enantiomers into a pair of diastereomers by reacting the racemate with a single enantiomer of a chiral resolving agent. libretexts.org Diastereomers have different physical properties, such as solubility, which allows for their separation by conventional techniques like fractional crystallization. capes.gov.br Once separated, the individual diastereomers can be converted back to the original enantiomers in their pure form.

For racemic amines like this compound, chiral acids are commonly employed as resolving agents. researchgate.net These acidic resolving agents form diastereomeric salts with the basic nitrogen atom of the decahydroquinoline. Commonly used chiral acids include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orgresearchgate.net The choice of resolving agent and solvent is critical and often requires empirical screening to find the optimal conditions for selective crystallization of one of the diastereomeric salts.

A notable example involves the resolution of racemic diaminocyclohexane, a structurally related cyclic diamine, using tartaric acid. This method has been shown to be effective in affording the corresponding enantiomers in high yield and enantiomeric excess. nih.gov The success of this resolution relies on the differential solubility of the two diastereomeric tartrate salts. A similar approach could be envisioned for this compound, where the formation of diastereomeric salts with a chiral acid like O,O'-dibenzoyl-D-tartaric acid could lead to the selective precipitation of one diastereomer.

Table 1: Common Chiral Resolving Agents for Racemic Amines

| Chiral Resolving Agent | Type |

| (+)-Tartaric Acid | Acid |

| (-)-Mandelic Acid | Acid |

| (+)-Camphor-10-sulfonic acid | Acid |

| O,O'-Dibenzoyl-D-tartaric acid | Acid |

| Brucine | Base (for acidic compounds) |

| Quinine | Base (for acidic compounds) |

Chromatographic separation of enantiomers is a powerful technique that utilizes a chiral environment to differentiate between the two enantiomers of a racemic compound. This is most commonly achieved by using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). nih.gov The enantiomers interact differently with the chiral stationary phase, leading to different retention times and, thus, their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most widely used and effective for the separation of a broad range of racemic compounds, including those with amine functionalities. nih.govresearchgate.netnih.gov The chiral recognition mechanism of these CSPs is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

While specific studies on the chromatographic resolution of this compound are not extensively reported, research on the enantioseparation of structurally similar hexahydroquinoline derivatives has demonstrated the utility of polysaccharide-based CSPs. For instance, a study on new hexahydroquinoline derivatives found that columns based on cellulose and amylose derivatives were effective for their separation. nih.gov This suggests that CSPs like Chiralcel OD (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) could be suitable candidates for the resolution of this compound. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for optimizing the separation.

Table 2: Examples of Polysaccharide-Based Chiral Stationary Phases

| CSP Name | Chiral Selector |

| Chiralcel OD | Amylose tris(3,5-dimethylphenylcarbamate) |

| Chiralpak AD | Amylose tris(3,5-dimethylphenylcarbamate) |

| Chiralcel OJ | Cellulose tris(4-methylbenzoate) |

| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |

Dynamic Kinetic Resolution Approaches

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. This is achieved by combining a kinetic resolution step, which selectively reacts with one enantiomer, with an in situ racemization of the unreacted enantiomer.

For racemic amines, a common DKR approach involves the use of a lipase (B570770) enzyme for the kinetic resolution step (typically an acylation) and a metal catalyst for the racemization of the remaining amine. rsc.org The lipase selectively acylates one enantiomer of the amine, leaving the other enantiomer unreacted. The metal catalyst then rapidly interconverts the unreacted enantiomer back to the racemate, allowing it to be consumed in the enzymatic resolution step. This process continues until all of the starting material is converted to the desired acylated enantiomer.

While the application of DKR to this compound has not been specifically documented, the principles have been successfully applied to a wide range of primary and secondary amines. For instance, lipase-catalyzed DKR has been effectively used for the resolution of various racemic amines, yielding the corresponding acylated products with high enantiomeric excess. rsc.org A potential DKR of N-acyl-cis-decahydroquinoline could involve a lipase like Candida antarctica lipase B (CALB) for the selective hydrolysis of one enantiomer of the racemate, coupled with a racemization catalyst to interconvert the remaining N-acyl enantiomer.

Derivatization Strategies for the this compound Framework

Once the enantiomerically pure decahydroquinoline core is obtained, further derivatization can be carried out to synthesize a variety of target molecules with specific biological activities. The secondary amine of the decahydroquinoline ring system is a key handle for such functionalization.

N-Substitution and Functionalization Methods

The nitrogen atom of the decahydroquinoline ring can be readily functionalized through various N-substitution reactions, such as N-alkylation and N-arylation.

N-Alkylation: The introduction of an alkyl group at the nitrogen atom can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. Studies on the N-alkylation of cis-decahydroquinoline (B84933) have shown that the conformational equilibrium of the resulting N-alkylated product is influenced by the nature of the alkyl group.

N-Arylation: The formation of an N-aryl bond can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves the use of a palladium or copper catalyst to couple the amine with an aryl halide or triflate. This method provides a versatile route to a wide range of N-aryl decahydroquinoline derivatives.

Carbon-Skeleton Modifications and Analogues

The modification of the decahydroquinoline carbon skeleton allows for the synthesis of diverse analogues with potentially unique biological activities. These modifications can involve the introduction of substituents at various positions on the bicyclic ring system.

A diastereoselective approach has been described for the synthesis of 3,7,8-trisubstituted cis-decahydroquinolines. nih.gov This method is particularly relevant for creating analogues of complex natural products like methyllycaconitine, which contains a highly substituted decahydroquinoline core. nih.gov The synthesis commences with a known disubstituted cyclohexene (B86901), and the remaining carbon atoms of the decahydroquinoline ring are introduced via a Knoevenagel condensation followed by an intramolecular lactam formation. nih.gov The stereochemistry of the substituents is controlled by the cis-substitution of the initial cyclohexene ring. nih.gov

Another significant class of analogues is the 2,5-disubstituted decahydroquinolines, exemplified by the poison frog alkaloid cis-195A. nih.gov Many synthetic methods have been developed to access this substitution pattern. nih.gov The total synthesis of decahydroquinoline poison frog alkaloids such as ent-cis-195A and cis-211A has been achieved from a common key intermediate, showcasing a divergent synthetic strategy. mdpi.comnih.gov Interestingly, although both alkaloids were isolated from the same frog species, the absolute stereochemistry of their decahydroquinoline nuclei are mirror images of each other. nih.gov

The synthesis of decahydroacridine-1,8-diones and polyhydroquinolines represents another facet of carbon-skeleton modification, achieved through two-step cyclocondensation reactions. researchgate.net This stepwise approach offers advantages over one-pot reactions by minimizing the formation of undesired by-products, leading to a cleaner reaction profile. researchgate.net

The table below summarizes different approaches to carbon-skeleton modifications of the decahydroquinoline ring system.

| Target Analogue | Key Synthetic Strategy | Starting Material | Significance | Reference |

| 3,7,8-Trisubstituted cis-Decahydroquinolines | Knoevenagel condensation and intramolecular lactam formation | Disubstituted cyclohexene | Access to analogues of complex alkaloids like methyllycaconitine. | nih.gov |

| 2,5-Disubstituted cis-Decahydroquinolines | Divergent synthesis from a common intermediate | Known chiral piperidine (B6355638) derivative | Synthesis of poison frog alkaloids like cis-195A and its enantiomer. | nih.govmdpi.comnih.gov |

| Decahydroacridine-1,8-diones | Two-step cyclocondensation | Aldehyde and 1,3-dicarbonyl compounds | Avoids by-products common in one-pot syntheses. | researchgate.net |

Stereoselective Introduction of Peripheral Substituents

The biological activity of decahydroquinoline derivatives is often highly dependent on the stereochemistry of their peripheral substituents. Consequently, the development of stereoselective methods for their introduction is a critical area of research.

A notable strategy for accessing enantiopure decahydroquinolines with angular substituents involves the use of a (R)-phenylglycinol-derived perhydrooxazoloquinoline intermediate. nih.gov This versatile platform allows for the stereoselective generation of aza-quaternary stereocenters at the C8a position through reaction with Grignard reagents. nih.gov The stereochemical outcome is rationalized by the Grignard reagent coordinating with the oxazolidine (B1195125) oxygen, which promotes an intramolecular attack of the nucleophile. nih.gov

The same intermediate can be utilized to generate all-carbon quaternary stereocenters at the C4a position. nih.gov This is achieved through a Michael addition reaction with suitable acceptors, followed by the reductive removal of the chiral inductor. nih.gov The stereoselectivity of the hydride reduction of the oxazolidine C-O bond determines whether a cis- or trans-fused decahydroquinoline is formed. nih.gov

Furthermore, the functionalization of the C8 position of the decahydroquinoline nucleus has been demonstrated, providing a synthetic route to Myrioneuron-type alkaloids. nih.gov N-heterocyclic carbenes have also been employed to catalyze stereoselective cascade reactions, leading to the formation of functionalized tetrahydroquinolines with three consecutive stereogenic centers in high yields and excellent diastereo- and enantioselectivities. nih.gov

The following table details various methods for the stereoselective introduction of substituents onto the decahydroquinoline scaffold.

| Position of Substitution | Methodology | Key Reagent/Intermediate | Stereochemical Control | Reference |

| C8a (Aza-quaternary) | Reaction with Grignard reagents | (R)-Phenylglycinol-derived perhydrooxazoloquinoline | Intramolecular nucleophilic attack directed by Grignard coordination. | nih.gov |

| C4a (All-carbon quaternary) | Michael addition and reductive cleavage | (R)-Phenylglycinol-derived perhydrooxazoloquinoline | Stereoselective hydride reduction of the oxazolidine ring. | nih.gov |

| C8 | Functionalization of a tricyclic intermediate | (R)-Phenylglycinol-derived perhydrooxazoloquinoline | Regioselective reaction based on reaction conditions. | nih.gov |

| Multiple (e.g., C2, C3, C4) | N-heterocyclic carbene-catalyzed cascade reaction | 2'-aminophenylenones and 2-bromoenals | Aza-Michael-Michael-lactonization cascade. | nih.gov |

Stereochemical Investigations and Control in Decahydroquinoline Systems

Absolute and Relative Stereochemical Assignment of Decahydroquinoline (B1201275) Isomers

The decahydroquinoline scaffold contains multiple stereocenters, giving rise to a variety of stereoisomers. Determining the absolute and relative configuration of these isomers is paramount for understanding their structure-activity relationships.

Experimental Methods for Stereochemical Elucidation

A combination of experimental techniques is employed to unambiguously assign the stereochemistry of decahydroquinoline isomers.

X-ray crystallography stands as the gold standard for determining the three-dimensional structure of crystalline compounds. wikipedia.org This powerful technique provides a detailed map of electron density within a crystal, allowing for the precise determination of atomic positions and, consequently, the absolute and relative stereochemistry of the molecule. wikipedia.org The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. wikipedia.org For decahydroquinoline derivatives that form suitable crystals, X-ray crystallography can provide unequivocal proof of their solid-state conformation and stereochemical configuration. nih.gov

While X-ray crystallography is definitive for the solid state, spectroscopic methods are indispensable for analyzing the stereochemistry of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of molecules. nih.gov For decahydroquinoline isomers, the analysis of coupling constants between protons can provide valuable information about their dihedral angles and, therefore, their relative spatial arrangement. nih.gov Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can reveal through-space interactions between protons, further aiding in the assignment of relative stereochemistry.

Optical Rotation: Chiral molecules have the ability to rotate the plane of polarized light, a phenomenon known as optical activity. masterorganicchemistry.com The direction and magnitude of this rotation, known as the specific rotation, is a characteristic physical property of a particular enantiomer. masterorganicchemistry.com Enantiomers will rotate plane-polarized light to an equal extent but in opposite directions. youtube.com Therefore, measuring the optical rotation can distinguish between enantiomers and determine the enantiomeric purity of a sample. youtube.com However, it does not directly provide the absolute configuration without comparison to a known standard. masterorganicchemistry.com

Chiral derivatization is a technique used to convert a mixture of enantiomers into a mixture of diastereomers. numberanalytics.com This is achieved by reacting the chiral analyte with a chiral derivatizing agent. numberanalytics.com The resulting diastereomers have different physical properties and can often be separated and analyzed using standard chromatographic or spectroscopic methods, such as HPLC or NMR. numberanalytics.commdpi.com This allows for the determination of the enantiomeric composition of the original mixture. numberanalytics.com Furthermore, by comparing the properties of the derivatized products with those of derivatives prepared from known stereochemical standards, the absolute configuration of the original analyte can be established. nih.gov

Stereochemical Relationship Between Rac-(4aR,8aR)-decahydroquinoline and Other Diastereomers

This compound is a racemic mixture, meaning it contains equal amounts of the (4aR,8aR) and (4aS,8aS) enantiomers. The decahydroquinoline ring system has two bridgehead stereocenters at positions 4a and 8a. This leads to the possibility of cis and trans fusion of the two rings. In addition to enantiomers, which are non-superimposable mirror images, (4aR,8aR)-decahydroquinoline has diastereomeric relationships with other stereoisomers of decahydroquinoline. khanacademy.orglibretexts.org Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. libretexts.org

For instance, the cis-fused decahydroquinolines, such as (4aR,8aS)-decahydroquinoline, are diastereomers of the trans-fused (4aR,8aR)-decahydroquinoline. nih.govnih.gov These diastereomers will exhibit distinct spectroscopic data (e.g., NMR spectra) and different physical properties (e.g., melting point, boiling point, and solubility).

The relationships between the different stereoisomers of decahydroquinoline can be summarized as follows:

| Isomer 1 | Isomer 2 | Relationship |

| (4aR,8aR)-decahydroquinoline | (4aS,8aS)-decahydroquinoline | Enantiomers |

| (4aR,8aR)-decahydroquinoline | (4aR,8aS)-decahydroquinoline | Diastereomers |

| (4aR,8aR)-decahydroquinoline | (4aS,8aR)-decahydroquinoline | Diastereomers |

Principles of Stereocontrol in Decahydroquinoline Synthesis

The synthesis of a specific stereoisomer of decahydroquinoline requires precise control over the formation of the chiral centers, a concept known as stereocontrol. nih.gov Achieving high levels of stereoselectivity is a central challenge in modern organic synthesis. uq.edu.au

Various strategies have been developed to control the stereochemical outcome of reactions leading to decahydroquinoline systems. These can include:

Substrate Control: The existing stereochemistry in the starting material can influence the stereochemistry of newly formed chiral centers.

Reagent Control: The use of chiral reagents or catalysts can direct the formation of a specific stereoisomer.

Intramolecular Reactions: Cyclization reactions, where the stereochemistry of the starting chain can dictate the stereochemistry of the newly formed ring system, are often employed. For example, intramolecular hydroboration reactions of unsaturated amine borane (B79455) complexes have been shown to proceed with good stereocontrol in the synthesis of related piperidine (B6355638) systems. nih.gov

The choice of synthetic strategy depends on the desired stereoisomer and the available starting materials. The development of new and efficient methods for the stereocontrolled synthesis of decahydroquinolines remains an active area of research, driven by the importance of these compounds in various fields.

Diastereoselective Induction in Reaction Pathways

Diastereoselective reactions are crucial for establishing the desired relative stereochemistry of the multiple stereocenters within the decahydroquinoline framework. Various synthetic strategies leverage substrate control or reagent control to influence the formation of specific diastereomers.

A notable approach involves a Knoevenagel condensation followed by an intramolecular lactam formation to construct highly substituted cis-decahydroquinolines. nih.govnih.gov In this pathway, the stereochemistry of the substituents is governed by the cis-substitution of the starting cyclohexene (B86901) ring. nih.govnih.gov A critical aspect of this method was the prevention of epimerization during the Knoevenagel condensation. Researchers found that using a tertiary amine catalyst, such as triethylamine (B128534) (Et₃N), instead of a primary or secondary amine like piperidine, was key. nih.gov This change is believed to shift the reaction mechanism, avoiding the formation of an enamine intermediate that could lead to the loss of stereochemical integrity. nih.gov This method proved highly effective, providing the desired cis-diastereomer with excellent diastereoselectivity. nih.gov

Another powerful strategy for diastereoselective induction is the use of cascade or tandem reactions. For instance, a divergent synthesis of various decahydroquinoline-type alkaloids was achieved using a stereoselective Michael-type conjugate addition followed by an intramolecular aldol-type cyclization with epimerization. researchgate.net This sequence allows for the controlled construction of the bicyclic core. Similarly, a highly stereoselective vinylogous Mukaiyama–Mannich reaction (VMMR) has been employed to establish the initial two stereocenters at the ring fusion with high diastereocontrol. acs.org Subsequent alkyne cyclization and enamine reduction then secure the correct cis-configuration between the C-2, C-4a, and C-8a positions in the decahydroquinoline backbone. acs.org

| Reaction | Key Transformation | Stereochemical Control | Outcome | Reference |

| Knoevenagel Condensation/Lactamization | Formation of a trisubstituted decahydroquinoline | Substrate control from a cis-disubstituted cyclohexene; use of Et₃N catalyst to prevent epimerization. | Excellent diastereoselectivity for the cis-fused product. | nih.gov |

| Vinylogous Mukaiyama–Mannich Reaction (VMMR) | Formation of initial ring fusion stereocenters | Catalyst and substrate control during the VMMR. | Excellent diastereo- and enantiocontrol. | acs.org |

| Michael/Aldol (B89426) Cascade | Formation of the bicyclic decahydroquinoline system | Stereoselective Michael addition and intramolecular cyclization. | Controlled synthesis of cis- and trans-decahydroquinoline (B8913) alkaloids. | researchgate.net |

Role of Chiral Auxiliaries in Controlling Decahydroquinoline Stereochemistry

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis, allowing for the creation of enantiomerically enriched products from prochiral substrates. researchgate.net After the desired stereocenter(s) have been set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgyoutube.com

A compelling example of this approach in decahydroquinoline synthesis involves the use of a (R)-phenylglycinol-derived perhydrooxazoloquinoline as a chiral inductor. nih.gov This complex auxiliary provides a platform for the stereoselective construction of decahydroquinolines with challenging quaternary stereocenters at the C4a or C8a positions. The reaction pathway diverges depending on the choice of reagent:

Formation of a C8a Aza-quaternary Center: Reaction of the perhydrooxazoloquinoline intermediate with Grignard reagents leads to the formation of cis-decahydroquinolines featuring a quaternary stereocenter at the C8a bridgehead position. nih.gov

Formation of a C4a All-carbon Quaternary Center: Alternatively, subjecting the intermediate to a Michael addition followed by reductive cleavage of the oxazolidine (B1195125) C-O bond of the auxiliary yields decahydroquinolines with a C4a all-carbon quaternary stereocenter. nih.gov

The diastereoselectivity of the final reductive cleavage step can be controlled by the choice of hydride reagent. The use of sodium borohydride (B1222165) typically results in trans-DHQs, while sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) favors the formation of the cis-isomer via an intramolecular hydride delivery. nih.gov This high level of control allows for selective access to different diastereomers from a common chiral intermediate.

| Chiral Auxiliary System | Target Stereocenter | Key Reaction | Stereochemical Outcome | Reference |

| (R)-Phenylglycinol-derived perhydrooxazoloquinoline | C8a (aza-quaternary) | Grignard Addition | Stereoselective formation of cis-decahydroquinolines. | nih.gov |

| (R)-Phenylglycinol-derived perhydrooxazoloquinoline | C4a (all-carbon quaternary) | Michael Addition / Reductive Cleavage | Access to both cis- and trans-decahydroquinolines depending on the hydride reagent. | nih.gov |

Enantioselective Catalysis for Decahydroquinoline Formation

Enantioselective catalysis represents one of the most efficient methods for synthesizing chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. youtube.com This approach avoids the need for stoichiometric chiral reagents or auxiliaries. While the field is well-developed for many transformations, its application to the synthesis of complex frameworks like decahydroquinolines continues to evolve.

One successful enantioselective synthesis of a decahydroquinoline alkaloid, cis-195J, utilized a highly stereoselective vinylogous Mukaiyama–Mannich reaction (VMMR) as the key step. acs.org This reaction established the first two stereogenic centers at the ring junction with excellent enantiocontrol, setting the stage for the construction of the rest of the molecule. acs.org

Furthermore, strategies developed for structurally related heterocyclic systems highlight the potential of enantioselective catalysis for decahydroquinoline synthesis. For instance, a novel Iridium-catalyzed asymmetric hydrogenation has been developed for producing chiral tetrahydroquinoxaline derivatives. rsc.org By simply changing the solvent, researchers could selectively obtain either the (R) or (S) enantiomer in high yield and with excellent enantiomeric excess (ee). rsc.org Similarly, the enantioselective dearomatization of isoquinolines has been achieved using a chiral thiourea (B124793) derivative as an anion-binding catalyst, generating cyclic α-aminophosphonates with high enantioselectivity. rsc.org These catalytic systems, which effectively control the stereochemistry in related nitrogen-containing heterocycles, provide a blueprint for the future development of direct enantioselective catalytic routes to the decahydroquinoline core.

| Catalytic System | Reaction Type | Substrate Class | Enantioselectivity | Reference |

| Chiral Brønsted Acid/Lewis Acid | Vinylogous Mukaiyama–Mannich Reaction | Acyclic precursors | Excellent enantio- and diastereocontrol | acs.org |

| Iridium-Spiro-Ligand Complex | Asymmetric Hydrogenation | Quinoxalines | Up to 98% ee | rsc.org |

| Chiral Thiourea Derivative | Anion-binding Catalysis / Dearomatization | Isoquinolines | High enantioselectivity | rsc.org |

Mechanistic Studies of Reactions Involving Rac 4ar,8ar Decahydroquinoline

Elucidation of Reaction Mechanisms in Decahydroquinoline (B1201275) Transformations

The decahydroquinoline framework is a common motif in a variety of natural products and pharmacologically active compounds. Its synthesis and transformations have been the subject of extensive research. Mechanistic studies often employ a combination of experimental techniques and computational modeling to map out the energetic landscape of a reaction.

One of the fundamental reactions involving the decahydroquinoline core is its synthesis. The Hantzsch pyridine (B92270) synthesis, and its variations for producing polyhydroquinolines, provides a classic example. researchgate.net While this method typically yields dihydropyridine (B1217469) derivatives, modifications and subsequent reduction steps can lead to decahydroquinolines. Mechanistic investigations of such multi-component reactions often reveal a complex interplay of condensation, cyclization, and aromatization or reduction steps. The initial steps usually involve the formation of an enamine from an amine and a β-ketoester, and a Michael addition of this enamine to an α,β-unsaturated carbonyl compound. Subsequent cyclization and dehydration/dehydrogenation lead to the final product. The specific stereochemistry of the decahydroquinoline product, such as the cis-fusion of the rings in Rac-(4aR,8aR)-decahydroquinoline, is determined during the cyclization and reduction stages, and is highly dependent on the reaction conditions and the nature of the substituents.

Conformational Analysis and its Impact on Reactivity and Selectivity

The three-dimensional structure of a molecule is intrinsically linked to its reactivity. For cyclic systems like decahydroquinoline, conformational analysis is paramount. The this compound isomer possesses a cis-fused ring system. This fusion dictates that the two six-membered rings adopt a conformation that is significantly different from that of its trans-fused counterpart. The cis-decalin system is conformationally mobile, capable of undergoing a ring-flip to an alternative chair-chair conformation.

This conformational flexibility has profound implications for the reactivity and selectivity of reactions involving this scaffold. The accessibility of the nitrogen lone pair and the orientation of substituents are directly influenced by the predominant conformation. For instance, in N-alkylation or N-acylation reactions, the approach of the electrophile will be sterically hindered to different extents in the various conformations. The preferred trajectory of attack will favor the path of least steric resistance, leading to specific stereochemical outcomes if new chiral centers are formed.

Computational studies, often employing density functional theory (DFT), are invaluable tools for understanding the relative energies of different conformations and the energetic barriers between them. These calculations can predict the most stable ground-state conformation and how the conformational landscape changes upon introduction of substituents or interaction with solvents and catalysts.

Investigation of Transition States in Stereoselective Decahydroquinoline Syntheses

Achieving high levels of stereoselectivity is a central goal in modern organic synthesis. For the synthesis of decahydroquinolines, where multiple stereocenters are present, controlling the relative and absolute stereochemistry is a significant challenge. The stereochemical outcome of a reaction is determined at the transition state, the highest energy point along the reaction coordinate. Therefore, understanding the structure and energetics of competing transition states is key to designing highly selective reactions.

For instance, in the stereoselective synthesis of trans-decalin-based spirocarbocycles via photocyclization, DFT calculations have been used to analyze the different conformations of the triplet state. nih.gov The energy differences between these conformations, though sometimes small, can lead to a high degree of diastereoselectivity in the product. nih.gov Similarly, in stereoselective aldol (B89426) reactions used to construct precursors to complex molecules, the Zimmerman-Traxler model proposes a chair-like six-membered ring transition state to explain the observed stereochemistry. youtube.com

In the context of synthesizing substituted decahydroquinolines, such as the diastereoselective three-component synthesis of trans-endo-decahydroquinolin-4-one derivatives, the reaction proceeds through a complex cascade of events where the stereochemistry is set in one or more key steps. nih.gov The use of a chiral auxiliary or a chiral catalyst can favor one transition state over others, leading to an enantiomerically enriched product. The interaction between the substrate, reagents, and catalyst in the transition state assembly dictates the facial selectivity of bond formation.

Solvent and Catalyst Effects on Reaction Outcomes

The choice of solvent and catalyst can dramatically influence the rate, yield, and selectivity of a chemical reaction. Solvents can affect reaction outcomes through various mechanisms, including differential stabilization of reactants, transition states, and products, as well as by directly participating in the reaction mechanism.

In reactions involving polar or charged intermediates, polar solvents are generally preferred as they can stabilize these species through solvation. For example, in the reaction of 2,3-[9,10-dihydroanthracene-endo-9,10-diyl]-N-(2,4-dinitrophenoxy)succinimide with piperidine (B6355638), the reaction kinetics were found to be highly dependent on the solvent. rsc.org In most solvents studied, the reaction showed base catalysis, but this was not the case in methanol, a protic solvent capable of strong hydrogen bonding. rsc.org This highlights the specific interactions between the solvent and the reacting species.

Catalysts, by definition, provide an alternative, lower-energy reaction pathway. In the synthesis of polyhydroquinoline derivatives, a carbon-based solid acid has been shown to be an effective and reusable catalyst under solvent-free conditions. researchgate.net The acidic sites on the catalyst surface facilitate the various condensation and cyclization steps of the reaction. The use of deep eutectic solvents (DES), which can act as both the solvent and the catalyst, is another emerging area. nih.gov These mixtures can offer unique reactivity and selectivity profiles due to their highly structured liquid phase. nih.gov

The effect of the base and solvent system on stereoselectivity is also well-documented. In a modified Julia olefination for the synthesis of trans-1,2-disubstituted alkenes, the choice of a specific base and solvent combination was crucial for achieving high yields and stereoselectivity. organic-chemistry.org

The following table summarizes the effects of different solvents on a model reaction, illustrating the profound impact of the reaction medium on the yield of the desired product.

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Ethanol | Reflux | 85 |

| 2 | Methanol | Reflux | 82 |

| 3 | Acetonitrile | Reflux | 75 |

| 4 | Dichloromethane | Reflux | 60 |

| 5 | Toluene | Reflux | 50 |

| 6 | Solvent-free | 90 | 92 |

This table is a representative example based on typical findings in organic synthesis and is not specific to this compound.

Applications of Rac 4ar,8ar Decahydroquinoline in Complex Molecule Synthesis

Role as a Key Building Block in Multi-Step Synthesis

The decahydroquinoline (B1201275) skeleton, particularly with the cis-fusion of its two rings as seen in the (4aR,8aR) configuration, serves as a foundational scaffold in numerous synthetic endeavors. Its utility as a key building block stems from its well-defined three-dimensional structure, which allows for precise control over the spatial orientation of appended functional groups. Synthetic chemists often embark on multi-step sequences to construct this core structure, which then serves as a versatile intermediate, ready for further elaboration.

A prime example of its role as a central building block is seen in the divergent synthesis of poison frog alkaloids. nih.govmdpi.comnih.gov In these syntheses, a common decahydroquinoline intermediate is meticulously assembled and then strategically modified to yield different target molecules. This approach highlights the efficiency of using a pre-formed, rigid scaffold like (4aR,8aR)-decahydroquinoline to streamline the synthesis of a family of related complex molecules.

Integration into Natural Product Total Synthesis

The (4aR,8aR)-decahydroquinoline framework is a recurring structural element in a variety of natural products, making its synthesis a critical aspect of their total synthesis.

Decahydroquinoline Alkaloid Synthesis

The decahydroquinoline ring system is the defining feature of a large subclass of poison frog alkaloids, with over 50 distinct types identified. nih.gov A notable achievement in this area is the total synthesis of the poison frog alkaloids ent-cis-195A and cis-211A. nih.govmdpi.comnih.govtdx.cat These syntheses proceed through a common key intermediate that possesses the (2R, 4aR, 8aS) stereochemistry, demonstrating the importance of controlling the precise arrangement of atoms in the decahydroquinoline core. nih.govmdpi.comnih.gov

Precursor to Structurally Diverse Natural Compounds

The utility of the (4aR,8aR)-decahydroquinoline core extends beyond the poison frog alkaloids. Its rigid structure makes it an ideal precursor for a range of other structurally diverse natural compounds. The principles of stereoselective synthesis used to create the decahydroquinoline ring in the context of the poison frog alkaloids can be adapted to target other natural products that share this bicyclic motif. The ability to synthesize specific stereoisomers of the decahydroquinoline ring system is crucial for accessing the correct biologically active natural product. nih.govmdpi.comnih.gov

Utilization in the Synthesis of Synthetic Analogues for Research Purposes

The synthesis of natural products also opens the door to creating synthetic analogues for further scientific investigation. By modifying the structure of the natural product, researchers can probe the relationship between structure and biological activity. In the context of the decahydroquinoline alkaloids, the synthesis of 6-epi-211A, a stereoisomer of the natural product cis-211A, provides a valuable tool for research. nih.gov The biological evaluation of this synthetic analogue alongside the natural products allows for a deeper understanding of how the stereochemistry of the decahydroquinoline core influences its interaction with biological targets. nih.gov

Application in the Design of Stereochemical Probes for Receptor Studies

The defined three-dimensional structure of (4aR,8aR)-decahydroquinoline and its derivatives makes them excellent candidates for use as stereochemical probes in receptor studies. These molecules can be used to investigate the binding pockets of receptors and enzymes, providing insights into their structure and function.

Advanced Characterization and Analytical Methodologies for Decahydroquinoline Stereoisomers

High-Resolution Spectroscopic Analysis for Structural Detail

High-resolution spectroscopy offers unparalleled insight into the molecular framework of decahydroquinoline (B1201275) isomers. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental in confirming the identity, structure, and purity of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. nist.gov While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of stereoisomers like (4aR,8aR)-decahydroquinoline. nih.govuvic.ca The cis-fusion of the two rings in this isomer dictates a specific spatial arrangement that can be confirmed using these advanced methods. nih.gov

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org For (4aR,8aR)-decahydroquinoline, a COSY spectrum would reveal correlations between adjacent protons within both the piperidine (B6355638) and cyclohexane (B81311) rings, allowing for the mapping of the proton connectivity throughout the bicyclic system. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals directly to the carbon atoms to which they are attached (one-bond ¹H-¹³C correlation). sdsu.eduresearchgate.net HSQC is crucial for assigning the ¹³C signals in the decahydroquinoline skeleton by linking them to their corresponding, and often more easily assigned, proton resonances.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This is particularly powerful for stereochemical assignments. In (4aR,8aR)-decahydroquinoline, NOESY can confirm the cis-fusion of the rings by showing spatial proximity between the bridgehead protons (H-4a and H-8a) and adjacent axial protons.

Table 1: Representative ¹H and ¹³C NMR Data for a cis-Decahydroquinoline Skeleton Note: This table presents expected chemical shift ranges. Actual values depend on solvent and experimental conditions.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| C2 | 2.5 - 3.1 | 45 - 50 | HSQC: C2-H2; COSY: H2-H3 |

| C3 | 1.4 - 1.8 | 25 - 30 | HSQC: C3-H3; COSY: H3-H2, H3-H4 |

| C4 | 1.2 - 1.9 | 28 - 33 | HSQC: C4-H4; COSY: H4-H3, H4-H4a |

| C4a | 1.5 - 2.0 | 35 - 40 | HSQC: C4a-H4a; COSY: H4a-H4, H4a-H8a; NOESY: H4a-H8a (confirms cis-fusion) |

| C5 | 1.0 - 1.7 | 20 - 25 | HSQC: C5-H5; COSY: H5-H6 |

| C6 | 1.1 - 1.8 | 24 - 29 | HSQC: C6-H6; COSY: H6-H5, H6-H7 |

| C7 | 1.2 - 1.9 | 26 - 31 | HSQC: C7-H7; COSY: H7-H6, H7-H8 |

| C8 | 1.3 - 2.0 | 30 - 35 | HSQC: C8-H8; COSY: H8-H7, H8-H8a |

| C8a | 2.2 - 2.8 | 58 - 63 | HSQC: C8a-H8a; COSY: H8a-H8, H8a-H4a; NOESY: H8a-H4a |

| NH | 1.8 - 2.5 (broad) | - | - |

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elemental composition of a compound, as well as for assessing its purity. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high accuracy, allowing for the unambiguous confirmation of its molecular formula (C₉H₁₇N for decahydroquinoline). nih.gov

When subjected to electron ionization (EI), decahydroquinoline isomers undergo characteristic fragmentation. Studies on cis- and trans-decahydroquinolines have shown that the primary fragmentation pathways involve the loss of two, three, and four-carbon fragments from the non-nitrogen-containing (homocyclic) ring. consensus.appcapes.gov.br This fragmentation pattern provides structural information that can help distinguish isomers and confirm the integrity of the decahydroquinoline core. The combination of a separation technique like gas chromatography with mass spectrometry (GC-MS) allows for the analysis of individual components in a mixture, making it a powerful method for purity assessment. nist.gov

Table 2: Expected Electron Ionization (EI) Mass Spectrometry Fragmentation for Decahydroquinoline Based on general fragmentation patterns reported for decahydroquinoline isomers. consensus.appcapes.gov.br

| m/z (mass-to-charge ratio) | Ion | Description |

|---|---|---|

| 139 | [M]⁺ | Molecular Ion |

| 138 | [M-H]⁺ | Loss of a hydrogen radical |

| 110 | [M-C₂H₅]⁺ | Loss of an ethyl radical from the homocyclic ring |

| 97 | [M-C₃H₆]⁺ | Loss of a propylene (B89431) neutral molecule |

| 96 | [M-C₃H₇]⁺ | Major fragment from cleavage of the homocyclic ring |

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity

Since Rac-(4aR,8aR)-decahydroquinoline is a mixture of enantiomers, chromatographic methods capable of chiral discrimination are essential for determining its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is a premier technique for separating enantiomers. researchgate.net The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to the formation of transient diastereomeric complexes with different stabilities and, consequently, different retention times. chiralpedia.comnih.gov

For the separation of the enantiomers of this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is optimized to achieve baseline separation. nih.govnih.gov The development of a validated chiral HPLC method is crucial for quality control, allowing for the precise quantification of the enantiomeric excess (ee) in a given sample. nih.gov

Table 3: Hypothetical Chiral HPLC Method for Separation of Decahydroquinoline Enantiomers

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) | Provides the chiral environment for enantioseparation. |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) with a basic additive (e.g., 0.1% Diethylamine) | Elutes the compounds; the additive improves peak shape for basic amines. |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. |

| Detection | UV (e.g., at 210 nm) or Evaporative Light Scattering Detector (ELSD) | Monitors the elution of the non-chromophoric analytes. |

| Expected Result | Two distinct peaks for the (4aR,8aR) and (4aS,8aS) enantiomers. | Allows for the determination of enantiomeric ratio/purity. |

Gas Chromatography (GC) on a chiral stationary phase is another powerful technique for enantiomeric separation, particularly for volatile or semi-volatile compounds. nih.gov While decahydroquinoline itself is volatile, its analysis can often be improved by derivatization (e.g., acylation) to enhance thermal stability and chromatographic performance.

The most common chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. sigmaaldrich.com These CSPs have a cone-like structure that allows for the differential inclusion of the enantiomers, leading to their separation. sigmaaldrich.com The combination of high-efficiency capillary columns and sensitive detection, such as flame ionization detection (FID) or mass spectrometry (GC-MS), enables the accurate determination of enantiomeric ratios even for trace amounts. nih.gov

Table 4: Hypothetical Chiral GC Method for Separation of Decahydroquinoline Enantiomers

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Cyclodextrin-based chiral capillary column (e.g., Chirasil-DEX CB) | Provides high-resolution enantioseparation in the gas phase. |

| Analyte Form | As is, or as a derivative (e.g., N-acetyl) | Derivatization can improve peak shape and volatility. |

| Carrier Gas | Helium or Hydrogen | Mobile phase for GC. |

| Oven Program | Temperature gradient (e.g., 100°C to 200°C) | Optimizes separation by controlling analyte volatility. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Provides sensitive detection and, with MS, structural confirmation. |

| Expected Result | Two separate peaks corresponding to each enantiomer. | Enables quantification of enantiomeric purity. |

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

While chiral chromatography can separate enantiomers, it does not reveal their absolute configuration (i.e., which peak corresponds to the R-enantiomer and which to the S-enantiomer). Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that provides this crucial information. jascoinc.comnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. youtube.com

A pair of enantiomers will produce VCD spectra that are mirror images of each other—equal in magnitude but opposite in sign—while their standard infrared (IR) spectra are identical. spark904.nl The absolute configuration is determined by comparing the experimentally measured VCD spectrum of a purified enantiomer with a theoretically predicted spectrum. purechemistry.org This prediction is performed using quantum chemical calculations, such as Density Functional Theory (DFT), for one of the enantiomers (e.g., the (4aR,8aR)-isomer). x-mol.com A match between the experimental and calculated spectra confirms the absolute configuration of the sample. spark904.nl VCD is a powerful, non-destructive alternative to X-ray crystallography, especially for samples that are difficult to crystallize. spark904.nl

Computational and Theoretical Investigations of Decahydroquinoline Systems

Molecular Modeling and Conformational Landscape Analysis

The decahydroquinoline (B1201275) ring system, being a fused bicyclic structure, possesses a complex conformational landscape. The cis-fused nature of Rac-(4aR,8aR)-decahydroquinoline, analogous to cis-decalin, dictates that the two six-membered rings are joined via one axial and one equatorial bond. This arrangement allows for conformational flexibility through ring inversion of both rings.

Molecular modeling, using methods ranging from molecular mechanics to quantum mechanics, is essential for exploring these conformations. The fundamental structure consists of two fused cyclohexane (B81311) chairs. In the cis-fused system, the molecule can undergo a ring flip, converting it into a conformer of equal energy. During this inversion, the axial and equatorial substituents on the rings interchange their positions. For the parent cis-decahydroquinoline (B84933), the two chair-chair conformers are degenerate.

The conformational equilibrium can be described as follows:

Conformer A: One ring is fused axially to the other, which is in turn fused equatorially to the first.

Ring Inversion: A concerted flip of both chair conformations occurs.

The presence of substituents on the decahydroquinoline skeleton would break this degeneracy. The stability of the resulting conformers would depend on the steric strain introduced by these substituents, particularly through 1,3-diaxial interactions, similar to substituted cyclohexanes. openstax.orglibretexts.org Computational analysis allows for the calculation of the relative energies of these conformers to determine the most stable three-dimensional structure. For instance, in disubstituted cyclohexanes, the conformer that places the largest substituent in an equatorial position is generally the most stable to minimize steric strain. openstax.orglibretexts.org

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and ab initio methods, provide detailed information about the electronic structure and energetic properties of decahydroquinoline systems. These methods are used to determine the stability of different isomers and conformers.

Ab Initio Methods: These calculations are based on first principles, without empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer increasing levels of accuracy. For example, ab initio calculations have been used to study the stability and structure of various complex molecules, providing reliable energetic and geometric data. researchgate.netresearchgate.net

Density Functional Theory (DFT): DFT methods, such as the popular B3LYP functional, offer a good balance between computational cost and accuracy, making them suitable for larger molecules. researchgate.net These calculations can predict relative stabilization energies, which are crucial for understanding why certain isomers or conformers are favored. For instance, DFT calculations at the B3LYP/6-31G* level have been used to rationalize the stability of substituted quinone systems by calculating stabilization energies through isodesmic equations. researchgate.net

The relative energies of the cis- and trans-isomers of decahydroquinoline can be computed, with the trans-isomer generally found to be more stable due to reduced steric strain. Within the this compound (cis) system, DFT can be used to calculate the energy barrier for ring inversion and the relative energies of different conformers if substituents are present.

Table 7.2.1: Representative Theoretical Methods for Energetic Calculations

| Method Type | Common Examples | Typical Application |

| Ab Initio | HF, MP2, CCSD(T) | High-accuracy energy calculations, benchmarking. researchgate.netnih.gov |

| Density Functional Theory (DFT) | B3LYP, M06-2X, ωB97X-D | Geometry optimization, relative stability, reaction energies. researchgate.netnih.gov |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure elucidation and verification.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a routine computational task. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP functional), is a standard approach for calculating NMR shielding tensors. gaussian.com The calculated shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. youtube.com Studies on various organic molecules have shown that DFT-GIAO calculations can achieve high accuracy, with R-squared values often exceeding 0.99 when comparing theoretical and experimental shifts. nih.gov This predictive power is invaluable for assigning complex spectra and distinguishing between isomers. rsc.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by performing a vibrational frequency calculation. These calculations, typically done at the DFT level, yield the frequencies and intensities of the vibrational modes of the molecule. diva-portal.org While harmonic frequency calculations often overestimate vibrational frequencies, the application of empirical scaling factors or the use of more computationally expensive anharmonic calculations can lead to excellent agreement with experimental spectra. arxiv.org This allows for the assignment of observed IR bands to specific molecular motions and can help identify characteristic functional groups and conformational features. chemrxiv.org

Table 7.3.1: Common Computational Methods for Spectroscopic Prediction

| Spectroscopy | Computational Method | Key Information Predicted |

| NMR | DFT with Gauge-Including Atomic Orbitals (GIAO) | Isotropic shielding tensors (chemical shifts). rsc.org |

| IR | DFT Harmonic/Anharmonic Frequency Calculation | Vibrational frequencies and intensities. diva-portal.orgarxiv.org |

Computational Studies on Reaction Mechanisms and Stereoselectivity

Computational methods are instrumental in elucidating the mechanisms of chemical reactions and understanding the origins of stereoselectivity. For decahydroquinoline systems, this includes studying their synthesis and subsequent reactions.

Theoretical studies can map out the potential energy surface of a reaction, identifying transition states, intermediates, and products. By calculating the activation energies for different pathways, chemists can predict which products are likely to form and why a particular stereoisomer is favored.

For example, in syntheses leading to decahydroquinoline alkaloids, computational analysis can explain the stereochemical outcome of key steps. One study on the synthesis of a related alkaloid used conformational analysis to rationalize why reduction with a small reducing agent like NaBH4 proceeded from the convex face of the molecule, leading to a specific stereoisomer. mdpi.com

Furthermore, DFT calculations have been employed to investigate complex reaction cascades. In one case, DFT was used to study a double aldol (B89426)–Tishchenko reaction, revealing that the initial aldol steps were reversible and did not determine the final stereochemistry. nih.gov Instead, the irreversible intramolecular Tishchenko reduction was the stereodetermining step. The calculations showed that the transition state leading to the major diastereomer was lower in energy, thus explaining the high diastereoselectivity observed experimentally. nih.gov Such studies are crucial for the rational design of stereoselective syntheses. nih.gov

Emerging Research Directions and Future Perspectives on Rac 4ar,8ar Decahydroquinoline

Development of Novel and Sustainable Synthetic Routes

The demand for efficient and environmentally benign methods to construct the decahydroquinoline (B1201275) core is a significant driver of current research. Traditional synthetic approaches often require multiple steps and harsh reaction conditions. Modern efforts are geared towards greener, more step-economical processes.

One emerging area is the use of catalyst-free reactions in eco-friendly media. For instance, a green and efficient synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates has been achieved through a direct olefination reaction. rsc.org This particular method utilizes an inexpensive and reusable medium composed of 1,3-dimethylurea (B165225) and L-(+)-tartaric acid, avoiding hazardous catalysts and volatile organic solvents. rsc.org While this example produces a quinoline (B57606) derivative rather than a fully saturated decahydroquinoline, the principles of using sustainable reaction media are directly applicable to the synthesis of decahydroquinoline precursors.

In the realm of complex molecule synthesis, researchers are developing divergent pathways that allow access to multiple derivatives from a common intermediate. A notable example is the total synthesis of two different decahydroquinoline poison frog alkaloids, ent-cis-195A and cis-211A, from a single known starting compound. nih.govnih.gov This was accomplished in 16 and 19 steps, respectively, demonstrating a highly efficient and divergent approach to structurally related but stereochemically distinct natural products. nih.govnih.gov Key steps in these syntheses include carefully controlled hydrogenation and cyclization reactions. mdpi.com The development of such divergent strategies is crucial for building libraries of decahydroquinoline derivatives for biological screening.

Future efforts will likely focus on combining biocatalysis and flow chemistry to further enhance the sustainability and efficiency of decahydroquinoline synthesis. The use of immobilized enzymes could offer unparalleled stereoselectivity under mild conditions, while flow reactors could enable safer, more scalable, and automated production.

| Synthetic Strategy | Key Features | Example Reaction | Reference |

| Green Chemistry Approach | Catalyst-free, eco-friendly solvent system, reusability. | Direct olefination using 1,3-dimethylurea/L-(+)-tartaric acid. | rsc.org |

| Divergent Total Synthesis | Access to multiple alkaloids from a common intermediate. | Synthesis of ent-cis-195A and cis-211A from a shared precursor. | nih.govnih.gov |

| Catalytic Hydrogenation | Stereocontrolled reduction of unsaturated precursors. | Hydrogenation using 20% Pd(OH)₂/C to form the saturated ring system. | mdpi.com |

Exploration of New Chemical Reactivity and Transformations

Beyond the synthesis of the core structure, research is actively exploring new ways to functionalize and transform the decahydroquinoline scaffold. The ability to selectively introduce chemical groups at various positions on the ring is essential for tuning the properties of these molecules for specific applications.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds. nih.gov This strategy allows for the construction of complex molecular architectures from simple precursors in a single pot, often with high chemo- and regio-selectivity. nih.gov Applying such cascade reactions to the decahydroquinoline system could unlock novel transformations that were previously inaccessible, enabling the rapid diversification of the core scaffold.

The synthesis of poison frog alkaloids showcases various transformations of functional groups attached to the decahydroquinoline nucleus. For example, a key intermediate can be subjected to different reaction sequences to yield alkaloids with distinct side chains and stereochemistry. nih.govnih.gov These transformations often involve standard organic reactions like esterification, hydrolysis, and reduction, but their application in the context of a complex polycyclic system requires careful optimization to avoid side reactions and maintain stereochemical integrity. mdpi.com

Future research will likely focus on developing site-selective functionalization reactions that can modify the decahydroquinoline ring at late stages of a synthetic sequence. This would provide a highly efficient means of generating analogues without the need to redesign the entire synthesis from scratch. Photoredox catalysis and electrochemistry are promising avenues for achieving such challenging transformations under mild conditions.

Potential for Decahydroquinoline Scaffolds in Catalysis or Materials Science

The rigid, three-dimensional structure of the decahydroquinoline scaffold makes it an attractive candidate for applications beyond its traditional role in medicinal chemistry. There is growing interest in using decahydroquinoline derivatives as ligands for asymmetric catalysis and as building blocks for novel materials.

The tetrahydroquinoline scaffold, a close relative of decahydroquinoline, has already been successfully employed in the development of chiral organocatalysts. rsc.org For example, quinine-derived squaramide catalysts have been used for the enantioselective construction of spiro-tetrahydroquinoline scaffolds. rsc.org This demonstrates the potential of the quinoline framework to create a chiral environment that can effectively control the stereochemical outcome of a reaction. The fully saturated and conformationally more defined decahydroquinoline system could offer even greater stereocontrol in similar catalytic applications. The development of innovative catalyst scaffolds is a key area of research for broadening the scope and efficiency of chemical reactions. nih.gov

In materials science, polymer scaffolds are being designed to encapsulate transition metal catalysts, creating a favorable microenvironment for reactions and protecting the catalyst from degradation. nih.gov The decahydroquinoline unit could be incorporated into polymer backbones or as pendant groups to create new materials with tailored properties. For example, polymers containing this motif could exhibit specific recognition properties or serve as chiral stationary phases in chromatography. The presence of chiral centers in organic ligands derived from structures like diamino-cyclohexane (a precursor to parts of the decahydroquinoline system) is crucial for designing non-centrosymmetric coordination polymers with interesting physical properties. nih.gov

The future in this area may see the development of decahydroquinoline-based metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials could find applications in gas storage, separation, and heterogeneous catalysis, leveraging the inherent chirality and structural rigidity of the decahydroquinoline building block.

Advanced Methodologies for Stereochemical Control and Derivatization

Achieving precise control over the multiple stereocenters in the decahydroquinoline ring is a major challenge in its synthesis. Modern organic synthesis has developed a powerful toolkit of methods to address this challenge, enabling the preparation of enantiomerically pure decahydroquinoline derivatives.